2-(4-Aminopiperidin-1-yl)acetamide
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Overview
Description
2-(4-Aminopiperidin-1-yl)acetamide is an organic compound with the molecular formula C7H15N3O It is a derivative of piperidine, a six-membered heterocyclic amine, and features an amino group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminopiperidin-1-yl)acetamide typically involves the reaction of 4-aminopiperidine with acetic anhydride or acetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
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Reaction with Acetic Anhydride
- 4-Aminopiperidine is reacted with acetic anhydride in the presence of a base such as pyridine.
- The reaction mixture is stirred at room temperature for several hours.
- The product is then purified by recrystallization or column chromatography.
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Reaction with Acetyl Chloride
- 4-Aminopiperidine is reacted with acetyl chloride in the presence of a base such as triethylamine.
- The reaction is typically carried out at low temperatures to prevent side reactions.
- The product is purified using standard purification techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
2-(4-Aminopiperidin-1-yl)acetamide undergoes various chemical reactions, including:
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Oxidation
- The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
- Oxidation typically leads to the formation of corresponding amides or carboxylic acids.
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Reduction
- Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
- This reaction results in the formation of the corresponding amine.
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Substitution
- The amino group in this compound can undergo nucleophilic substitution reactions.
- Common reagents for substitution include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Amides, carboxylic acids.
Reduction: Amines.
Substitution: Substituted amides or piperidine derivatives.
Scientific Research Applications
2-(4-Aminopiperidin-1-yl)acetamide has several applications in scientific research:
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Medicinal Chemistry
- It is used as an intermediate in the synthesis of pharmaceutical compounds.
- The compound’s structure is similar to that of various bioactive molecules, making it a valuable building block in drug discovery.
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Organic Synthesis
- It serves as a precursor for the synthesis of more complex organic molecules.
- The compound’s reactivity allows for the introduction of various functional groups, facilitating the creation of diverse chemical libraries.
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Biological Studies
- Researchers use this compound to study the effects of piperidine derivatives on biological systems.
- It is investigated for its potential as a ligand in receptor binding studies.
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Industrial Applications
- The compound is used in the production of specialty chemicals and materials.
- Its derivatives find applications in the development of agrochemicals and polymers.
Mechanism of Action
The mechanism of action of 2-(4-Aminopiperidin-1-yl)acetamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from the compound.
Comparison with Similar Compounds
Similar Compounds
2-(4-Aminopiperidin-1-yl)ethanol: Similar structure with an ethanol group instead of an acetamide group.
4-Aminopiperidine: The parent compound without the acetamide group.
2-(4-Aminopiperidin-1-yl)propanoic acid: Contains a propanoic acid group instead of an acetamide group.
Uniqueness
2-(4-Aminopiperidin-1-yl)acetamide is unique due to its specific functional groups, which confer distinct reactivity and biological activity. The presence of both an amino group and an acetamide group allows for versatile chemical modifications and interactions with biological targets.
Properties
IUPAC Name |
2-(4-aminopiperidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O/c8-6-1-3-10(4-2-6)5-7(9)11/h6H,1-5,8H2,(H2,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWRVCVWALQWYIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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